![molecular formula C22H17ClF3NO3 B2432374 Methyl 4-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzoate CAS No. 338415-83-1](/img/structure/B2432374.png)
Methyl 4-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzoate” is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Synthesis Analysis
The synthesis of TFMP derivatives has been increasing steadily in the last 30 years . The synthetic methods for introducing TFMP groups within other molecules generally involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine or the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . This unique structure is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TFMP derivatives generally involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine or the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Molecular Structure and Crystallography
Methyl 4-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzoate, along with similar compounds, has been studied for its molecular structure. The dihedral angles and distances between atoms in these molecules are of particular interest, contributing to the understanding of their crystal structures. For instance, studies have shown how molecules are linked to form sheets via C-H...O interactions (Li et al., 2005).
Chemosensors
Compounds similar to this compound have been explored as chemosensors. These molecules, due to their specific structures, can be used for sensing specific ions or molecules. For example, their spectroscopic and colorimetric properties make them suitable for applications like fluoride sensing (Ma et al., 2013).
Photophysical Properties
The photophysical properties of similar compounds have been studied to understand their absorption and emission spectra. These properties are crucial for applications in fields like optical materials and sensors. The study of how different substituents affect their photophysical behavior provides insights into their potential applications (Yoon et al., 2019).
Herbicidal Activity
Certain derivatives of compounds structurally similar to this compound have been investigated for their herbicidal activity. This research area explores the potential agricultural applications of these compounds, particularly in controlling unwanted plant growth (Brown, 1990).
Antimicrobial Properties
Some derivatives have been synthesized and tested for their antimicrobial properties. This research is significant in the development of new antimicrobial agents, which can be crucial in medical and pharmaceutical applications (Eldeab, 2019).
Fungicidal Applications
Research into novel derivatives has also shown that some compounds exhibit efficient broad-spectrum fungicidal activity. This makes them potential candidates for use in protecting crops from fungal diseases (Yu et al., 2006).
Mechanism of Action
Target of Action
Similar compounds with a trifluoromethylpyridine (tfmp) motif are known to have diverse targets across the agrochemical and pharmaceutical industries .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that similar compounds with a tfmp motif have been used in the protection of crops from pests . This suggests that the compound may interact with biochemical pathways related to pest resistance in crops.
Pharmacokinetics
Similar compounds are known to be rapidly hydrolyzed to their corresponding acids in moist soils . This suggests that the compound may have similar properties, with rapid absorption and metabolism in the presence of moisture.
Result of Action
Similar compounds are known to inhibit growth in certain organisms . This suggests that the compound may have similar inhibitory effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, in air-dried soils, little hydrolysis of similar compounds occurs, while in moist soils, these compounds are rapidly hydrolyzed . This suggests that the presence of moisture can significantly influence the action and efficacy of this compound.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that the trifluoromethyl group can enhance the potency of certain drugs
Molecular Mechanism
The molecular mechanism of action of Methyl 4-[[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]methyl]benzoate is not well-defined. It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
methyl 4-[[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClF3NO3/c1-29-21(28)16-6-2-15(3-7-16)13-30-18-8-4-14(5-9-18)10-20-19(23)11-17(12-27-20)22(24,25)26/h2-9,11-12H,10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEGRMOKSVXZHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
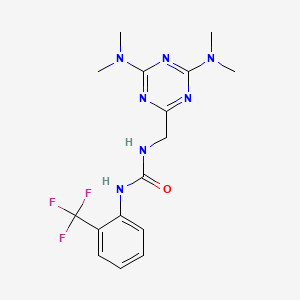
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acrylamide](/img/structure/B2432292.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2432293.png)
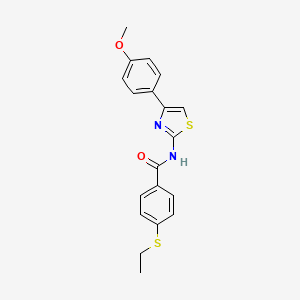
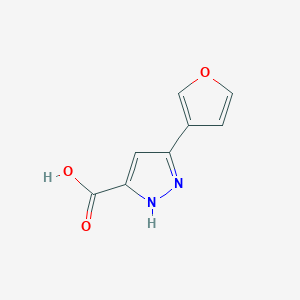
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide](/img/structure/B2432300.png)
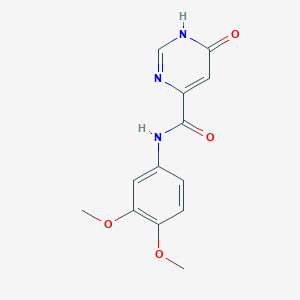

![4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2432303.png)
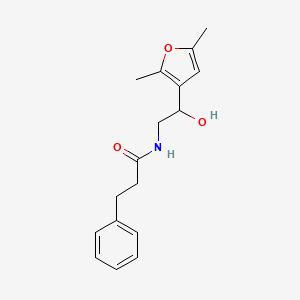
![1-Ethyl-3-methyl-3-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]azetidin-2-one](/img/structure/B2432306.png)
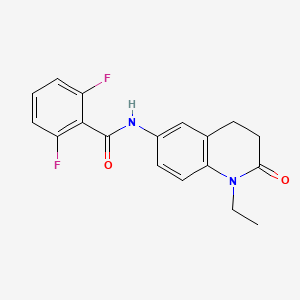

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2432314.png)
